molecular formula C11H9BrO4 B1669690 Cytembena CAS No. 21739-91-3

Cytembena

Cat. No.: B1669690
CAS No.: 21739-91-3
M. Wt: 285.09 g/mol
InChI Key: UPZFHUODAYGHDZ-RMKNXTFCSA-N
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Description

Bromebromic acid, also known as hydrogen bromate, is an oxoacid with the molecular formula HBrO₃. It is a colorless solution that turns yellow at room temperature as it decomposes to bromine. Bromebromic acid is a powerful oxidizing agent and is commonly used in various chemical reactions, including the Belousov–Zhabotinsky reactions .

Chemical Reactions Analysis

Bromebromic acid undergoes various types of chemical reactions, including:

    Oxidation: Bromebromic acid is a strong oxidizing agent and can oxidize various organic and inorganic compounds.

    Reduction: It can be reduced to bromous acid (HBrO₂) or bromine (Br₂) under certain conditions.

    Substitution: Bromebromic acid can participate in substitution reactions, where the bromate ion (BrO₃⁻) is replaced by other ions or molecules.

Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bromebromic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bromebromic acid involves its strong oxidizing properties. It can donate oxygen atoms to other molecules, leading to the oxidation of those molecules. The molecular targets and pathways involved in its action depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Bromebromic acid is similar to other oxoacids of halogens, such as chloric acid (HClO₃) and iodic acid (HIO₃). bromebromic acid is unique in its specific reactivity and stability. It is a stronger oxidizing agent compared to iodic acid but less reactive than chloric acid. Similar compounds include:

  • Chloric acid (HClO₃)
  • Iodic acid (HIO₃)
  • Perbromic acid (HBrO₄)

These compounds share similar chemical properties but differ in their reactivity and applications .

Biological Activity

Cytembena, a synthetic compound with the chemical formula C11_{11}H8_8BrNaO4_4, has been the subject of various studies focusing on its biological activity, particularly its potential as an anticancer agent. This article compiles data from multiple sources to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H8_8BrNaO4_4
  • CAS Number : 23665583
  • Molecular Weight : 303.08 g/mol

This compound is known to act primarily as a DNA synthesis inhibitor , which can interfere with the replication process in cancer cells. Its mechanism involves intercalation into DNA, leading to topoisomerase inhibition, which is crucial for DNA unwinding during replication. This action can trigger apoptosis in malignant cells, making it a candidate for cancer therapy.

Anticancer Effects

  • Cellular Response :
    • This compound has shown significant anticancer activity in various cell lines. In a study involving the National Cancer Institute's 60 cell line testing, this compound was identified as having a unique profile compared to other compounds, indicating a novel mechanism of action, particularly against multidrug-resistant cancer models .
  • Case Studies :
    • A Phase I clinical trial reported that out of 22 patients with advanced carcinoma who had undergone previous chemotherapy, two exhibited favorable responses to this compound treatment . This suggests potential efficacy in difficult-to-treat populations.
  • In Vitro Studies :
    • In vitro assays demonstrated that this compound can induce apoptosis through mechanisms involving proteasomal inhibition and endoplasmic reticulum (ER) stress . The compound's ability to cause cellular shrinkage and subsequent apoptotic changes highlights its potency as an anticancer agent.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other known compounds:

CompoundActivity TypeMechanism of ActionReference
This compoundDNA Synthesis InhibitorIntercalation & Topoisomerase Inhibition
Sphaeropsidin AAnticancerInduces apoptosis via ER stress
TamoxifenAntiestrogenEstrogen receptor modulation
AmsacrineAnticancerTopoisomerase II inhibition

Clinical Trials and Toxicity Studies

Research indicates that while this compound shows promising anticancer properties, further studies are necessary to fully understand its toxicity profile and long-term effects. The National Toxicology Program (NTP) has utilized various animal models for toxicity assessments, which have provided insights into potential adverse effects associated with long-term exposure .

Summary of Findings

  • Efficacy : this compound demonstrates significant anticancer activity in both in vitro and clinical settings.
  • Safety Profile : Initial studies suggest manageable toxicity; however, comprehensive safety evaluations are ongoing.
  • Future Research Directions : Further studies are needed to explore combination therapies with other anticancer agents and to elucidate the full range of biological activities.

Properties

CAS No.

21739-91-3

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H9BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-6H,1H3,(H,13,14)/b9-6+

InChI Key

UPZFHUODAYGHDZ-RMKNXTFCSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C(=CC(=O)[O-])Br.[Na+]

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C\C(=O)O)/Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CC(=O)O)Br

Appearance

Solid powder

melting_point

500 to 505 °F (NTP, 1992)

Key on ui other cas no.

21739-91-3

physical_description

Cytembena is a white to off-white powder. (NTP, 1992)

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

50 to 100 mg/mL at 70 °F (NTP, 1992)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

11-1933
bromebric acid
bromebric acid, (E)-isomer
bromebric acid, sodium salt
bromebric acid, sodium salt, (E)-isomer
bromebric acid, sodium salt, (Z)-isomer
Cytembena
Mebryl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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